Studies have shown that GHRP-6 can accelerate wound closure in animal models. One study using rats demonstrated that GHRP-6 administration significantly improved wound healing rates compared to a placebo solution ]. This effect was observed as early as 24 hours after the initial administration.
GHRP-6 may also help prevent the formation of hypertrophic scars, which are raised and thickened scars. A study investigating its effects on keloid scars (another type of abnormal scar) found that while GHRP-6 couldn't reverse existing scars, it did prevent the development of new hypertrophic scars ]. The study suggests GHRP-6 may work through various pathways impacting factors like lipid metabolism and cell differentiation.
Growth hormone releasing peptide is a synthetic peptide that stimulates the secretion of growth hormone from the pituitary gland. It belongs to a class of compounds known as growth hormone releasing peptides, which are designed to mimic the action of endogenous growth hormone secretagogues. These peptides do not share structural homology with the natural growth hormone releasing hormone, indicating that they act through different mechanisms and receptors in the body. The first of these peptides, GHRP-6, was developed in the early 1980s and has since led to the synthesis of several other variants, including GHRP-1, GHRP-2, and hexarelin .
GHRP-6 stimulates growth hormone release by activating the ghrelin receptor in the hypothalamus []. This triggers a signaling cascade that leads to increased production and secretion of growth hormone from the pituitary gland []. However, the specific details of this pathway are not fully understood [].
GHRP-6 is still under investigation, and its long-term safety profile is not fully established. Some studies suggest potential side effects like increased appetite, water retention, and changes in blood sugar levels []. GHRP-6 is also not approved for any medical use and should not be used without consulting a medical professional due to unknown safety risks.
The primary chemical reaction involving growth hormone releasing peptide is its binding to specific receptors in the hypothalamus and pituitary gland. This interaction triggers a cascade of intracellular signaling events that lead to the release of growth hormone. The mechanism by which these peptides exert their effects involves modulation of somatostatinergic activity and possibly interaction with unknown hypothalamic factors .
Growth hormone releasing peptides typically exhibit a dose-dependent response where increasing concentrations lead to greater stimulation of growth hormone secretion. Their effects can be observed through various administration routes, including intravenous, subcutaneous, and oral .
Growth hormone releasing peptide has been shown to have significant biological activity, primarily through its ability to stimulate the release of growth hormone. This action is mediated by specific receptors known as growth hormone secretagogue receptors, which are distinct from those for endogenous growth hormone releasing hormone. The biological effects include:
In addition to its role in stimulating growth hormone release, research indicates that growth hormone releasing peptide may also have cytoprotective properties, potentially offering benefits in conditions like myocardial ischemia and heart failure .
The synthesis of growth hormone releasing peptides involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain. For example, GHRP-6 is synthesized using a sequence that includes specific D-amino acids to enhance stability and bioactivity. The final product is typically purified using high-performance liquid chromatography to ensure high purity levels (greater than 97%) before use in research or clinical applications .
Growth hormone releasing peptides have several applications in both clinical and research settings:
Studies have shown that growth hormone releasing peptides interact with various receptors beyond just those involved in growth hormone secretion. For example:
Several compounds share similarities with growth hormone releasing peptide but differ in structure or mechanism of action:
"Cayman Chemical GW0742". Retrieved 31 Mar 2013.
Smith SA, Monteith GR, Robinson JA, Venkata NG, May FJ, Roberts-Thomson SJ (July 2004). "Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons". Journal of Neuroscience Research. 77 (2): 240–9. doi:10.1002/jnr.20153. PMID 15211590. S2CID 21295375.
Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, et al. (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.
Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745.
Wagner N, Jehl-Piétri C, Lopez P, Murdaca J, Giordano C, Schwartz C, et al. (July 2009). "Peroxisome proliferator-activated receptor beta stimulation induces rapid cardiac growth and angiogenesis via direct activation of calcineurin". Cardiovascular Research. 83 (1): 61–71. doi:10.1093/cvr/cvp106. PMID 19351742.
Nandhikonda P, Yasgar A, Baranowski AM, Sidhu PS, McCallum MM, Pawlak AJ, Teske K, Feleke B, Yuan NY, Kevin C, Bikle DD, Ayers SD, Webb P, Rai G, Simeonov A, Jadhav A, Maloney D, Arnold LA (June 2013). "Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor". Biochemistry. 52 (24): 4193–203. doi:10.1021/bi400321p. PMC 3724348. PMID 23713684.
Teske KA, Bogart JW, Arnold LA (February 2018). "Novel VDR antagonists based on the GW0742 scaffold". Bioorganic & Medicinal Chemistry Letters. 28 (3): 351–354. doi:10.1016/j.bmcl.2017.12.041. PMC 6008168. PMID 29287957.
Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607.
Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467.
Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259.
Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637.
Niu HS, Ku PM, Niu CS, Cheng JT, Lee KS (2015). "Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals". Drug Design, Development and Therapy. 9: 5625–32. doi:10.2147/DDDT.S95045. PMC 4610778. PMID 26508837.
Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990.
Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.